molecular formula C17H17ClN4O B12241442 5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile

5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12241442
M. Wt: 328.8 g/mol
InChI Key: GXKDIBDVEPVEFT-UHFFFAOYSA-N
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Description

5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted pyridine ring, a piperazine moiety, and a methoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects. The compound may exert its effects through the inhibition of the NF-kB inflammatory pathway and reduction of endoplasmic reticulum stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its combined structural features, which allow it to participate in diverse chemical reactions and exhibit a broad spectrum of biological activities. Its specific combination of functional groups makes it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8 g/mol

IUPAC Name

5-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H17ClN4O/c1-23-16-5-3-2-4-15(16)21-6-8-22(9-7-21)17-14(18)10-13(11-19)12-20-17/h2-5,10,12H,6-9H2,1H3

InChI Key

GXKDIBDVEPVEFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl

Origin of Product

United States

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